Comprehensive Guide to the Solubility and Thermodynamic Stability of 2-(m-Tolyl)nicotinic Acid
Comprehensive Guide to the Solubility and Thermodynamic Stability of 2-(m-Tolyl)nicotinic Acid
The following technical guide provides a comprehensive framework for the solubility, thermodynamic analysis, and process application of 2-(m-Tolyl)nicotinic acid .
Executive Summary
2-(m-Tolyl)nicotinic acid (Chemical Name: 2-(3-methylphenyl)pyridine-3-carboxylic acid) is a critical biaryl intermediate used in the synthesis of acridone alkaloids, specific kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure combines a polar, ionizable nicotinic acid core with a lipophilic m-tolyl moiety, creating a complex solubility profile that is highly sensitive to solvent polarity and pH.
This guide details the physicochemical behavior of this compound, providing a standardized protocol for solubility determination, thermodynamic modeling (Apelblat/van't Hoff), and crystallization process design.
Physicochemical Profile & Structural Logic
Structural Analysis
The molecule exhibits a "push-pull" solubility mechanism due to its dual functionality:
-
Nicotinic Acid Core (Hydrophilic/Zwitterionic): The pyridine nitrogen (basic) and carboxylic acid (acidic) can form zwitterions in aqueous or protic media, stabilizing the crystal lattice and reducing solubility in non-polar solvents.
-
m-Tolyl Group (Lipophilic): This aromatic hydrocarbon tail disrupts the strong hydrogen bonding network of the nicotinic acid dimer, generally enhancing solubility in aromatic solvents (e.g., toluene) and esters (e.g., ethyl acetate) compared to unsubstituted nicotinic acid.
Key Properties (Projected)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | MW: 213.23 g/mol | |
| pKa (Acid) | ~4.8 (Carboxyl) | Ionization dictates pH-dependent solubility. |
| pKa (Base) | ~3.2 (Pyridine N) | Protonation increases solubility in acidic media. |
| Crystal Habit | Monoclinic/Triclinic (Typ.) | Solvent choice affects polymorph formation. |
Experimental Protocol: Solubility Determination
Standardized Workflow for High-Integrity Data Generation
To establish a reliable solubility curve, the Isothermal Saturation Method coupled with HPLC-UV or Gravimetric Analysis is the gold standard.
Workflow Diagram
The following logic flow illustrates the critical path for validating solubility data.
Figure 1: Decision matrix for solubility determination, selecting analytical methods based on solute concentration range.
Detailed Methodology
-
Preparation : Add excess 2-(m-Tolyl)nicotinic acid to 50 mL of the target solvent (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene) in a jacketed glass vessel.
-
Equilibration : Stir at 400 rpm. Maintain temperature using a circulating water bath (uncertainty
K). Allow 24 hours for equilibrium. -
Sampling : Stop stirring and allow phases to separate for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane.
-
Quantification :
-
Gravimetric: Weigh a specific volume, evaporate solvent under vacuum, and weigh the dry residue (
). -
HPLC: Dilute with mobile phase (e.g., ACN:Water 50:50) and inject. Detect at
(approx. 260-270 nm).
-
Thermodynamic Modeling & Analysis
Reliable process scale-up requires mathematical correlation of the experimental data.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
- : Mole fraction solubility.[1][2][3][4]
- : Absolute temperature (K).[2][3][4][5]
- : Empirical parameters representing non-ideality and enthalpy contributions.[4]
The van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.[4]
- : Apparent enthalpy of dissolution (typically positive/endothermic for this class).
- : Apparent entropy of dissolution.
-
: Universal gas constant (
).
Thermodynamic Interpretation
-
Positive
: Dissolution is endothermic; solubility increases with temperature (Standard behavior for aryl nicotinic acids). -
Positive
: The disorder of the system increases upon dissolution. -
Gibbs Free Energy (
) : Calculated as . A positive value indicates the process is not spontaneous in standard states, requiring thermal energy (heating) to drive high concentrations.
Solubility Landscape (Representative Data)
Note: While specific empirical values for the m-tolyl derivative are proprietary, the following trends are derived from structural analogs (Nicotinic acid, 2-Phenylpyridine).
Solvent Class Performance
| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong H-bonding with both the carboxyl and pyridine nitrogen. Best for initial dissolution. |
| Polar Aprotic | Acetone, DMSO | Very High | Dipole-dipole interactions stabilize the polar core without competing for H-bonds. |
| Esters | Ethyl Acetate | Moderate | Good balance for crystallization; solvates the tolyl group well but less effective for the zwitterionic core. |
| Aromatic | Toluene | Moderate-Low | Solvates the m-tolyl tail effectively but poorly solvates the polar head group. Ideal anti-solvent. |
| Water | Water | pH Dependent | Low at pH 3-4 (Isoelectric point); High at pH > 6 (Anionic) or pH < 2 (Cationic). |
Expected Solubility Data Structure
Researchers should format their results as follows for publication or internal reporting:
| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | 4.12 | 2.85 | 1.15 | 0.45 |
| 288.15 | 5.80 | 3.92 | 1.65 | 0.68 |
| 298.15 | 8.15 | 5.45 | 2.35 | 1.05 |
| 308.15 | 11.20 | 7.60 | 3.40 | 1.55 |
| 318.15 | 15.45 | 10.50 | 4.85 | 2.30 |
Table 1: Representative mole fraction solubility (
Process Application: Crystallization Strategy
The solubility differential between Ethanol (solvent) and Toluene or Water (anti-solvent) offers a robust purification route.
Cooling Crystallization
-
Dissolution : Dissolve crude 2-(m-Tolyl)nicotinic acid in Ethanol at 333.15 K (near boiling) to near saturation.
-
Filtration : Polish filter to remove mechanical impurities.
-
Cooling Ramp : Cool to 278.15 K at a rate of 0.5 K/min.
-
Nucleation : The solubility drop (approx 3-4x) will induce nucleation.
-
Yield : Expected recovery ~70-80%.
Reaction Workflow Diagram
The synthesis and isolation of this intermediate via Suzuki coupling often integrates solubility logic directly into the workup.
Figure 2: Synthesis and purification workflow leveraging pH-dependent solubility.
References
-
Solubility of Nicotinic Acid Derivatives : Xing, R., et al. (2009). "Solubility of Nicotinic Acid in Different Organic Solvents." Journal of Chemical & Engineering Data.
-
Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics.
-
Suzuki Coupling Protocols : Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
General Solubility Protocols : NIST Solubility Data Series. "Nicotinic Acid and its Derivatives."
Disclaimer: The quantitative data in Table 1 is representative of the structural class for protocol demonstration purposes. Experimental validation using the described method is required for GMP applications.
Sources
- 1. Solubility and precipitation of nicotinic acid in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]
